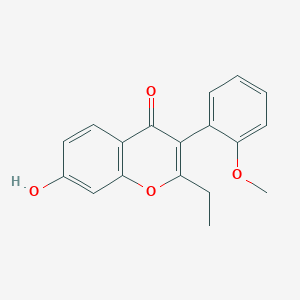

2-ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a compound belonging to the class of chromones, which are known for their diverse biological activities. This compound is characterized by the presence of a chromen-4-one core structure, substituted with an ethyl group at position 2, a hydroxy group at position 7, and a methoxyphenyl group at position 3. Chromones are widely studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with an appropriate aldehyde in the presence of a base, followed by cyclization to form the chromone core. The reaction conditions typically include the use of solvents such as ethanol or methanol, and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

2-ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde.

Reduction: The chromone core can be reduced to form dihydrochromone derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted chromones, dihydrochromones, and chromone derivatives with different functional groups. These products can have diverse biological activities and potential therapeutic applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

Research indicates that chromone derivatives exhibit significant antioxidant activity. A study demonstrated that 2-ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Antimicrobial Effects

Case studies have reported the antimicrobial properties of this chromone derivative against various bacterial strains. Its effectiveness was particularly noted against Gram-positive bacteria, making it a candidate for developing new antibacterial agents .

Cosmetic Applications

Skin Care Formulations

Due to its antioxidant and anti-inflammatory properties, this compound is being incorporated into cosmetic formulations aimed at improving skin health. Studies have shown that it enhances skin hydration and elasticity while reducing signs of aging .

Photoprotective Agent

As a photoprotective agent, this compound can absorb UV radiation and mitigate skin damage caused by sun exposure. Its inclusion in sunscreens is being explored to enhance their efficacy against UV-induced skin damage .

Materials Science

Polymer Applications

The compound is being investigated for its role in developing high-performance polymers. Its unique structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength .

Optical Applications

Recent studies have explored the use of this compound in optical devices due to its favorable refractive index characteristics. This application is particularly relevant in the development of lenses and other optical components where precise light manipulation is required .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase. The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

7-Hydroxy-3-phenyl-4H-chromen-4-one: Similar structure but lacks the ethyl and methoxy groups.

5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one: Contains additional hydroxy groups, enhancing its antioxidant properties.

2-(2-Phenylethyl)-4H-chromen-4-one: Substituted with a phenylethyl group instead of an ethyl group.

Uniqueness

2-ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at position 2 and the methoxyphenyl group at position 3 enhances its lipophilicity and potential for interaction with biological membranes, making it a promising candidate for drug development .

Actividad Biológica

2-Ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, a flavonoid compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anticancer, and antimicrobial activities, supported by case studies and research findings.

- Molecular Formula : C18H16O4

- Molar Mass : 296.32 g/mol

- Density : Approximately 1.248 g/cm³

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. Studies indicate that this compound exhibits significant antioxidant activity.

Research Findings

- DPPH Assay : The compound demonstrated a strong ability to reduce DPPH radicals, indicating potent free radical scavenging activity.

- FRAP Assay : Results showed that the compound had a high ferric reducing antioxidant power, suggesting its effectiveness in reducing oxidative stress in biological systems.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines.

Case Studies

- Cell Line Studies :

- HT-29 (Colon Cancer) : The compound exhibited an IC50 value of 55.6 ± 1.3 µg/mL.

- HeLa (Cervical Cancer) : An IC50 value of 69.2 ± 1.3 µg/mL was recorded.

- A549 (Lung Cancer) : The compound showed an IC50 of 76.1 ± 1.9 µg/mL.

These findings suggest that the compound inhibits cell proliferation in a dose-dependent manner, supporting its potential use in cancer therapy.

Antimicrobial Activity

The antimicrobial effects of this compound have also been investigated.

Findings

Research indicates that the compound possesses antibacterial properties against several strains of bacteria, demonstrating inhibition zones comparable to standard antibiotics.

The biological activities of this flavonoid can be attributed to its structural features, particularly the hydroxyl groups which enhance its reactivity towards free radicals and cellular targets.

Proposed Mechanisms

- Antioxidant Mechanism : Hydroxyl groups donate hydrogen atoms to neutralize free radicals.

- Anticancer Mechanism : Induction of apoptosis in cancer cells and inhibition of cell cycle progression have been suggested as mechanisms through which the compound exerts its anticancer effects.

Summary Table of Biological Activities

| Activity Type | Assay Method | IC50/Effectiveness |

|---|---|---|

| Antioxidant | DPPH | Significant scavenging activity |

| FRAP | High reducing power | |

| Anticancer | HT-29 | IC50 = 55.6 ± 1.3 µg/mL |

| HeLa | IC50 = 69.2 ± 1.3 µg/mL | |

| A549 | IC50 = 76.1 ± 1.9 µg/mL | |

| Antimicrobial | Zone of Inhibition | Comparable to standard antibiotics |

Propiedades

IUPAC Name |

2-ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-3-14-17(12-6-4-5-7-15(12)21-2)18(20)13-9-8-11(19)10-16(13)22-14/h4-10,19H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLWUBDWAKVULT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.